molecular formula C9H4Cl8O B13863961 Isobenzan 10 microg/mL in Cyclohexane

Isobenzan 10 microg/mL in Cyclohexane

Cat. No.: B13863961
M. Wt: 411.7 g/mol
InChI Key: LRWHHSXTGZSMSN-ACFSOBKTSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isobenzan involves the chlorination of specific organic compounds under controlled conditions. The exact synthetic routes and reaction conditions are proprietary and typically involve multiple steps to ensure the purity and stability of the final product.

Industrial Production Methods

Industrial production of Isobenzan involves large-scale chemical processes that adhere to stringent quality control measures. These processes are designed to produce high-purity Isobenzan suitable for use as a reference standard in environmental analysis .

Chemical Reactions Analysis

Types of Reactions

Isobenzan undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may produce chlorinated derivatives, while reduction may yield dechlorinated compounds.

Scientific Research Applications

Isobenzan has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of organochlorine pesticides.

    Biology: Studied for its effects on various biological systems, including its potential toxicity and environmental impact.

    Medicine: Investigated for its potential use in medical research, particularly in understanding the mechanisms of pesticide toxicity.

    Industry: Utilized in environmental testing and monitoring to ensure compliance with regulatory standards.

Mechanism of Action

The mechanism of action of Isobenzan involves its interaction with specific molecular targets in biological systems. It primarily affects the nervous system by disrupting the normal function of neurotransmitters. This disruption can lead to various toxic effects, including neurotoxicity and potential carcinogenicity. The pathways involved in its mechanism of action include the inhibition of enzymes critical for neurotransmitter function and the induction of oxidative stress.

Comparison with Similar Compounds

Isobenzan is unique among organochlorine pesticides due to its specific chemical structure and properties. Similar compounds include:

    Dieldrin: Another organochlorine pesticide with similar neurotoxic effects.

    Aldrin: A related compound that is metabolized to dieldrin in the environment.

    Endrin: An isomer of dieldrin with similar toxicological properties.

Isobenzan’s uniqueness lies in its specific molecular configuration, which influences its reactivity and toxicity compared to these similar compounds .

Properties

Molecular Formula

C9H4Cl8O

Molecular Weight

411.7 g/mol

IUPAC Name

(1R,7S)-1,3,5,7,8,9,10,10-octachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene

InChI

InChI=1S/C9H4Cl8O/c10-3-4(11)8(15)2-1(5(12)18-6(2)13)7(3,14)9(8,16)17/h1-2,5-6H/t1?,2?,5?,6?,7-,8+

InChI Key

LRWHHSXTGZSMSN-ACFSOBKTSA-N

Isomeric SMILES

C12C(C(OC1Cl)Cl)[C@@]3(C(=C([C@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl

Canonical SMILES

C12C(C(OC1Cl)Cl)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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